5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene
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Description
5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C22H17F2N5S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry often focuses on the synthesis of complex molecules with potential applications in various domains, such as material science, pharmaceuticals, and chemical biology. For example, studies on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds reveal methods for creating molecules with specific functional groups that could be related to the synthesis or modification of the compound (Watanabe et al., 2010). These methodologies often involve complex reactions that add or modify functional groups in a molecule, potentially altering its properties and applications.
Material Science Applications
In material science, such complex molecules could be used to develop new polymers or coatings with unique properties. For instance, fluorinated poly(arylene ether sulfide) compounds have been synthesized for applications in optical waveguide devices, showcasing the role of specific molecular structures in enhancing material properties for technological applications (Kim et al., 2001).
properties
IUPAC Name |
5-[(3,5-difluorophenyl)methylsulfanyl]-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5S/c1-13-3-4-16(7-14(13)2)19-11-20-21-25-26-22(28(21)5-6-29(20)27-19)30-12-15-8-17(23)10-18(24)9-15/h3-10,19-21,25,27H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWRYJBKBDVLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC(=CC(=C5)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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